![molecular formula C19H27N9 B5660185 N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, due to its structural features, including multiple heterocyclic rings (such as triazole and pyridine components), could have significant chemical and biological properties. The incorporation of triazole rings, piperidine moieties, and pyridine units suggests a molecule designed for specific chemical reactivity or biological activity, possibly as part of a medicinal chemistry program to discover new therapeutic agents.
Synthesis Analysis
The synthesis of complex molecules containing triazole, pyridine, and piperidine units involves multi-step synthetic pathways, often starting from simple precursors. For example, the synthesis of similar s-triazine derivatives incorporates pyrazole, piperidine, and aniline moieties, with molecular structure investigations supported by X-ray crystallography and DFT calculations, revealing intermolecular interactions critical for the molecular packing (Shawish et al., 2021). Such synthetic routes typically involve nucleophilic substitution reactions, cyclization steps, and sometimes, the use of protecting groups to control the reactivity of functional groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule shows interesting conformational and crystallographic features. For instance, the molecular and crystal structure of certain pyridine and triazole derivatives has been elucidated through crystallography, highlighting the significance of NH...N hydrogen bonds and C-H...π interactions in their solid-state organization (Dolzhenko et al., 2011). Such analyses are crucial for understanding the chemical behavior and potential intermolecular interactions of the compound in various environments.
Chemical Reactions and Properties
The chemical reactivity of the compound is likely influenced by its functional groups, with the triazole and pyridine units offering sites for nucleophilic and electrophilic attacks. Studies on similar compounds reveal that reactions such as N-alkylation and cyclization are common, potentially leading to a diverse array of derivatives with varied biological activities (El-Essawy et al., 2011).
Physical Properties Analysis
The physical properties of such a molecule, including solubility, melting point, and crystal structure, are determined by its molecular geometry and intermolecular forces. For example, crystallographic studies of similar compounds reveal specific hydrogen bonding patterns that influence their physical properties and solubility (Balderson et al., 2007).
properties
IUPAC Name |
N,N-dimethyl-5-[[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N9/c1-25(2)17-5-4-15(10-21-17)11-27-8-6-16(7-9-27)19-24-23-18(26(19)3)12-28-14-20-13-22-28/h4-5,10,13-14,16H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVTUNVHMKMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CN=C(C=C3)N(C)C)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

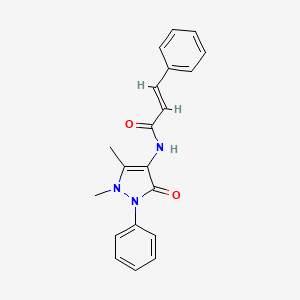
![1-(cyclopropylcarbonyl)-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5660110.png)
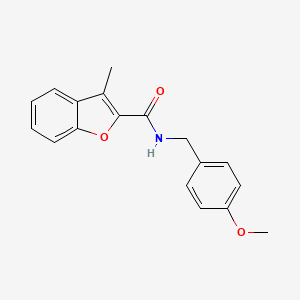
![N-cyclohexyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5660119.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5660128.png)
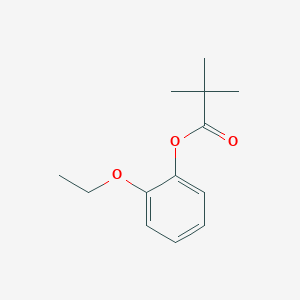
![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)
![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)
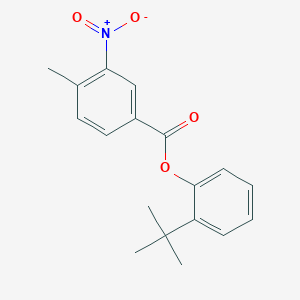
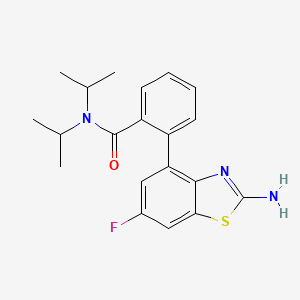
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)